(S)-Tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate
Description
“(S)-Tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate” is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group at the 1-position and an ethylamino-substituted methyl group at the 2-position of the pyrrolidine ring. The (S)-configuration at the stereogenic center of the pyrrolidine ring confers distinct stereochemical properties, making it a critical intermediate in medicinal chemistry and asymmetric synthesis. Its structural rigidity and functional groups enable applications in drug discovery, particularly as a precursor for spirocyclic compounds and kinase inhibitors .
Properties
IUPAC Name |
tert-butyl (2S)-2-(ethylaminomethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-5-13-9-10-7-6-8-14(10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMARTBPQCEJTJ-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC[C@@H]1CCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652090 | |
| Record name | tert-Butyl (2S)-2-[(ethylamino)methyl]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1009075-39-1 | |
| Record name | tert-Butyl (2S)-2-[(ethylamino)methyl]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of Pyrrolidine Derivative: : The starting material is usually a pyrrolidine derivative, which undergoes alkylation to introduce the ethylamino group.
Protection of the Amino Group: : The amino group is protected using a tert-butyl carbamate (BOC) group to prevent unwanted side reactions.
Purification: : The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and reduce costs. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency.
Chemical Reactions Analysis
(S)-Tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate: undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to reduce the pyrrolidine ring or the ethylamino group.
Substitution: : Nucleophilic substitution reactions can occur at the pyrrolidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: : Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of pyrrolidinone derivatives.
Reduction: : Formation of reduced pyrrolidine derivatives.
Substitution: : Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-Tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate: has several applications in scientific research:
Chemistry: : It is used as a building block in the synthesis of more complex organic molecules.
Biology: : The compound can be used to study biological systems and interactions with enzymes and receptors.
Industry: : It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which (S)-Tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The specific pathways and targets depend on the context in which the compound is used, but it generally involves binding to active sites and influencing biochemical processes.
Comparison with Similar Compounds
Key Research Findings
Stereochemical Sensitivity : The (S)-configuration in the baseline compound enhances enantioselectivity in downstream reactions, as seen in ’s high-yield (90%) coupling with diazaspiro intermediates .
Substituent-Driven Reactivity: Ethylamino groups offer nucleophilic sites for further functionalization, whereas sulfonyl or phosphoryl groups () modify electrophilicity and stability .
Thermal Stability : Compounds like 328 exhibit high thermal stability (melting point 99°C), advantageous for solid-phase synthesis .
Data Tables
Table 1: Comparative Functional Group Analysis
Biological Activity
(S)-Tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate is a chiral compound with significant potential in medicinal chemistry. This study aims to explore its biological activities, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C12H24N2O2
- Molecular Weight : 228.33 g/mol
- CAS Number : 1009075-39-1
- Structure : The compound features a pyrrolidine ring substituted with a tert-butyl group and an ethylamino side chain, contributing to its biological activity.
Anticonvulsant Activity
Research has indicated that compounds similar to (S)-Tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate may exhibit anticonvulsant properties. For instance, studies on related pyrrolidine derivatives have shown effectiveness in reducing seizure activity in animal models. The structure-activity relationship (SAR) suggests that modifications on the pyrrolidine ring can enhance efficacy against seizures .
Antitumor Activity
Preliminary studies have suggested that (S)-Tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate may possess cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that similar compounds displayed significant inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics . The presence of the pyrrolidine moiety is hypothesized to play a crucial role in its interaction with cellular targets.
The biological activity of (S)-Tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate is believed to involve modulation of neurotransmitter systems and enzyme inhibition. Specific interactions with receptors or enzymes can alter signaling pathways, leading to therapeutic effects. For example:
- Receptor Binding : The compound may interact with GABA receptors, enhancing inhibitory neurotransmission and contributing to its anticonvulsant effects.
- Enzyme Inhibition : It may inhibit specific enzymes involved in tumor progression, thereby exerting an antitumor effect .
Study 1: Anticonvulsant Efficacy
A study evaluated the anticonvulsant effects of various pyrrolidine derivatives, including (S)-Tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate. The results indicated a significant reduction in seizure frequency in treated groups compared to controls, highlighting the compound's potential as a therapeutic agent for epilepsy .
Study 2: Cytotoxicity Assessment
In a cytotoxicity assay against human cancer cell lines (e.g., A431 and Jurkat), (S)-Tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate showed promising results with IC50 values indicating effective cell growth inhibition. Further analysis revealed that the compound's mechanism involved apoptosis induction through mitochondrial pathways .
Data Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
